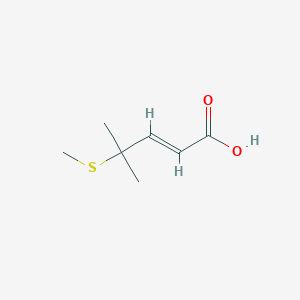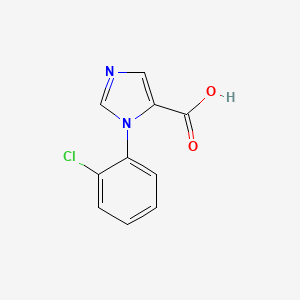
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N4O3 and its molecular weight is 423.29. The purity is usually 95%.
BenchChem offers high-quality 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, closely related to the compound , have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity. This finding suggests potential applications of similar compounds in developing materials with antioxidant properties (Chkirate et al., 2019).
Anticholinesterase Agents
Pyrazoline derivatives, which are structurally similar to the compound, have been explored for their anticholinesterase effects. This research highlights the potential of such compounds in treating neurodegenerative disorders, as they showed significant inhibitory effects on cholinesterases (Altıntop, 2020).
Antimicrobial and Hemolytic Activity
Research into pyrazol-3-yl-amino derivatives, closely related to the target compound, has shown promising results in terms of antimicrobial activity. These studies indicate the potential for developing new antimicrobial agents from similar compounds (Patel, Patel, & Barat, 2010).
Anticonvulsant Activity
3-amino- and 5-aminopyrazoles, similar in structure to the compound, have been found to exhibit strong anticonvulsant effects. This suggests that related compounds could be explored for their potential in treating seizure disorders (Lankau et al., 1999).
Antifungal Synergy
Compounds containing a pyrazole core, akin to the compound of interest, have demonstrated significant antifungal activity, both alone and in combination with commercial antifungal agents. This indicates a potential for developing new antifungal therapies (Ramírez et al., 2014).
Potential Antitumor Agents
Pyrazole-based compounds have been explored for their potential as antitumor agents. Structural modifications of such compounds have shown promise in developing new therapies for cancer treatment (Farag et al., 2010).
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-13-3-4-15(14(21)9-13)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRIJSCJWQJGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)
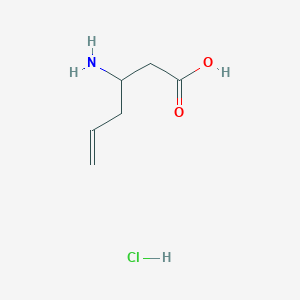

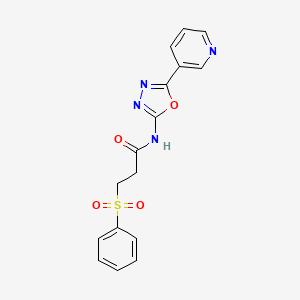
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)
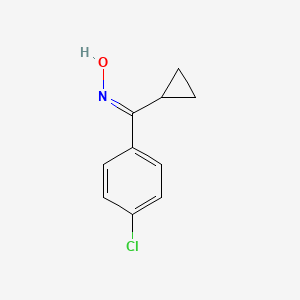
![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)
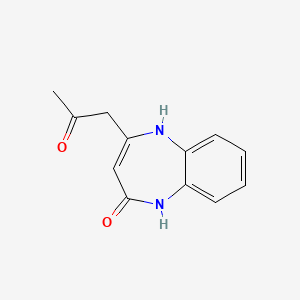
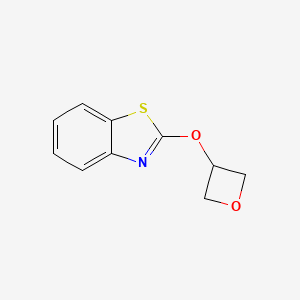

![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
